Benzocaine

Pediatric Dentistry Topical Anesthesia Pain Management

Benzocaine (ethyl 4-aminobenzoate) is an amino ester local anesthetic that serves as a prototypical voltage-gated sodium channel (VGSC) blocker in research. Its solubility profile is distinct: it is poorly soluble in water but readily dissolves in ethanol, chloroform, ether, and certain oils, limiting its administration to topical and mucosal applications.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 9011-18-1
Cat. No. B179285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocaine
CAS9011-18-1
Synonyms4-Aminobenzoic Acid Ethyl Ester
Acetate, Benzocaine
Americaine
Anaesthesin
Anesthesin
Bensokain
Benzocaine
Benzocaine Acetate
Benzocaine Formate
Benzocaine Hydrobromide
Benzocaine Hydrochloride
Benzocaine Methanesulfonate
Ethoform
Ethyl Aminobenzoate
Formate, Benzocaine
Hydrobromide, Benzocaine
Hydrochloride, Benzocaine
Methanesulfonate, Benzocaine
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
InChIKeyBLFLLBZGZJTVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL] (The mean of the results at pH 7.4)
One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids.
Soluble in acid
In water, 1,310 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Benzocaine (CAS 9011-18-1): Procurement-Grade Physicochemical and Pharmacological Baseline for Research Use


Benzocaine (ethyl 4-aminobenzoate) is an amino ester local anesthetic that serves as a prototypical voltage-gated sodium channel (VGSC) blocker in research . Its solubility profile is distinct: it is poorly soluble in water but readily dissolves in ethanol, chloroform, ether, and certain oils, limiting its administration to topical and mucosal applications [1]. This compound has a melting point range of 88–92 °C and a density of approximately 1.17 g/cm³ [2]. As a reference standard, benzocaine exhibits a rapid onset (approximately 1 minute) and a short duration of action (5–10 minutes) due to its low pKa (~2.5) and rapid metabolism by plasma esterases [3].

Benzocaine Substitution Risk: Why In-Class Topical Anesthetic Analogs Are Not Direct Interchangeables


The ester-class local anesthetics (e.g., procaine, tetracaine) and amide-class agents (e.g., lidocaine) are not interchangeable in research or clinical applications due to fundamental differences in physicochemical properties, metabolism, and safety profiles. Substituting benzocaine with a water-soluble analog like tetracaine or procaine is precluded by benzocaine's unique low water solubility, which confers its specific topical-only utility [1]. Furthermore, the comparative anesthetic efficacy at equal concentrations (e.g., 20% benzocaine vs. 20% lidocaine) is not equivalent, with head-to-head trials demonstrating superior pain reduction for benzocaine [2]. Critically, the safety profile is distinct; benzocaine carries a specific, concentration-dependent risk of inducing methemoglobinemia—a rare but serious adverse event not shared to the same degree by all in-class compounds [3]. Therefore, procurement for research or formulation development requires precise specification of benzocaine based on its validated performance and known risk parameters, rather than relying on class-level assumptions.

Quantitative Differentiation of Benzocaine (CAS 9011-18-1): Head-to-Head Efficacy and Safety Evidence vs. Lidocaine


Benzocaine 20% Gel Superior to Lidocaine 20% Gel in Reducing Pain During Pediatric Dental Injections

In a randomized clinical trial involving 60 pediatric patients aged 6-12, 20% benzocaine gel demonstrated superior pain reduction during inferior alveolar nerve block injections compared to 20% lidocaine gel [1]. This head-to-head comparison directly informs procurement for studies involving pediatric pain models.

Pediatric Dentistry Topical Anesthesia Pain Management Visual Analog Scale (VAS)

Equivalence of 20% Benzocaine and 8% Lidocaine for Pain Reduction During IANB in Schoolchildren

A triple-blinded, randomized, active-controlled trial compared 20% benzocaine gel with 8% lidocaine gel and 5% EMLA cream in 45 children aged 6-10 years undergoing IANB [1]. The study found that 8% lidocaine was not superior to 20% benzocaine in reducing pain.

Pediatric Dentistry Local Anesthesia Inferior Alveolar Nerve Block (IANB) FLACC Scale

Critical Safety Differentiator: Benzocaine-Induced Methemoglobinemia at Concentrations as Low as 7.5%

Benzocaine is uniquely associated with a risk of methemoglobinemia, a potentially fatal reduction in blood oxygen-carrying capacity, even at therapeutic concentrations [1]. This differentiates it from amide anesthetics like lidocaine, which have a lower incidence of this specific toxicity.

Safety Pharmacology Toxicology Methemoglobinemia Adverse Event Monitoring

Solubility-Limited Application: Low Water Solubility Dictates Topical-Only Use Unlike Injectable Analogs

Benzocaine's poor water solubility (~0.4 g/L) precludes its use in parenteral formulations, a limitation not shared by many other local anesthetics like lidocaine hydrochloride. This physicochemical property is the primary driver of its exclusive use as a topical or mucosal agent.

Pharmaceutics Pre-formulation Solubility Drug Delivery

Polymorph-Dependent Solubility and Dissolution: Form II Exhibits >4x Faster Dissolution Than Form I

Benzocaine exists in multiple polymorphic forms (I, II, III), each with distinct physicochemical properties. A 2018 study demonstrated that Form II dissolves more than four times faster than Form I, with Form III exhibiting intermediate dissolution behavior [1].

Solid-State Chemistry Polymorphism Pre-formulation Dissolution Rate

Benzocaine Release Kinetics from Ointments Follow Higuchi Model; Fastest Release from Eucerin Base

A 2023 study on benzocaine ointments evaluated release kinetics from six different bases. The fastest rate of release in vitro was observed from an Eucerin-based emulsion ointment, and all tested formulations conformed to the Higuchi release model [1].

Compounding Pharmacy Topical Formulation Release Kinetics Ointment Bases

Optimized Applications for Benzocaine (CAS 9011-18-1) in Research and Development


Pre-Formulation and Solid-State Chemistry Studies

Benzocaine is an ideal model compound for studying polymorphism and its impact on pharmaceutical performance. As demonstrated, its Form II dissolves over four times faster than Form I, providing a clear, quantifiable system for investigating the relationship between crystal structure, solubility, and dissolution rate [1]. Researchers can use benzocaine to develop and validate analytical methods for polymorph identification and quantification, and to explore formulation strategies that stabilize a desired polymorphic form.

Topical Anesthetic Formulation Development and Optimization

Due to its low water solubility and established efficacy at 20% concentration, benzocaine is a key active ingredient for developing novel topical and mucosal drug delivery systems. Research has shown its release kinetics can be modulated by choice of ointment base, with Eucerin-based emulsions providing the fastest release in vitro [2]. Furthermore, the wealth of comparative efficacy data against lidocaine (e.g., in pediatric dental pain) provides a validated benchmark for assessing new benzocaine-containing formulations [3][4].

Pharmacological Reference Standard for Voltage-Gated Sodium Channel (VGSC) Studies

Benzocaine serves as a well-characterized, prototypical local anesthetic for in vitro and ex vivo studies of VGSC blockade. Its rapid onset (1 minute) and short duration (10 minutes) of action, combined with its ester-based metabolism, make it a useful comparator for evaluating the potency, kinetics, and reversibility of novel sodium channel modulators . Its distinct safety profile (risk of methemoglobinemia) also makes it a relevant compound for toxicity screening and mechanism-of-action studies related to this adverse event [5].

Comparative Anesthetic Efficacy Research in Animal Models

In veterinary research, particularly with aquatic species like fish and amphibians, benzocaine is a standard anesthetic agent for sedation, surgical procedures, and humane euthanasia . Its well-documented dose-response and safety margins in these models allow for reproducible experimental conditions. Comparative studies with other agents like lidocaine can be conducted to optimize anesthetic protocols for specific species and research endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.